physical and chemical properties of 2,3,3-Trimethyl-3H-benzo[g]indole
physical and chemical properties of 2,3,3-Trimethyl-3H-benzo[g]indole
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,3-Trimethyl-3H-benzo[g]indole
Introduction: The Significance of the Benzo[g]indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in essential biomolecules and its role as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are foundational to numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific tautomeric form, 3H-indole (also known as indolenine), and its fused-ring analogues like 2,3,3-Trimethyl-3H-benzo[g]indole, represent a class of compounds with unique electronic and steric properties. These characteristics make them valuable intermediates in the synthesis of complex molecules, including dyes and specialized pharmaceuticals, and as functional components in materials science.[3]
This guide provides a comprehensive technical overview of 2,3,3-Trimethyl-3H-benzo[g]indole, focusing on its core physical and chemical properties, established methodologies for its synthesis and characterization, and its emerging applications for researchers, scientists, and professionals in drug development.
Part 1: Core Physicochemical Properties
2,3,3-Trimethyl-3H-benzo[g]indole is a polycyclic aromatic heterocyclic compound.[3] Its structure, featuring a fused naphthalene ring system, imparts significant rigidity and a larger planar surface area compared to simpler indoles, influencing its intermolecular interactions and material properties. The gem-dimethyl group at the C3 position sterically hinders potential reactions at that site and contributes to the molecule's overall stability.
Structural and Physical Data Summary
The fundamental physical and identifying properties of 2,3,3-Trimethyl-3H-benzo[g]indole are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,3,3-trimethylbenzo[g]indole | [4] |
| Synonyms | 2,3,3-Trimethylnaphtho[1,2-b]pyrrole | [3][5] |
| CAS Number | 74470-85-2 | [3][4][6] |
| PubChem CID | 12871551 | [3][4] |
| Molecular Formula | C₁₅H₁₅N | [3][4][5] |
| Molecular Weight | 209.29 g/mol | [3][4][7][8] |
| Appearance | Light yellow to brown to dark green crystalline powder | [3] |
| Melting Point | 76 - 80 °C | [3] |
| Boiling Point | 127 °C @ 0.5 mmHg | [3] |
| Purity (Typical) | ≥ 98% (HPLC) | [3] |
Part 2: Synthesis and Characterization Workflow
The synthesis and verification of 2,3,3-Trimethyl-3H-benzo[g]indole require a systematic and robust workflow. The primary synthetic routes often involve the condensation of a naphthylamine derivative with a suitable ketone, a reaction analogous to the classic Fischer indole synthesis.[9][10]
Synthesis Protocol: Modified Fischer Indole Synthesis
This protocol describes a representative method for the synthesis of 2,3,3-Trimethyl-3H-benzo[g]indole from 1-naphthylamine and isopropyl methyl ketone. The choice of an acidic catalyst is crucial for promoting the necessary condensation and cyclization steps.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. A controlled heating mantle is required.
-
Reagent Charging:
-
To the flask, add 1-Naphthylamine (10.0 g, 69.8 mmol).
-
Add glacial acetic acid (100 mL) as the solvent and catalyst. The acid serves to protonate the reactants, facilitating the key bond-forming steps.
-
Stir the mixture under a gentle nitrogen stream until the amine fully dissolves.
-
-
Ketone Addition: Slowly add isopropyl methyl ketone (3-methyl-2-butanone) (7.2 g, 83.8 mmol, 1.2 equivalents) to the stirred solution at room temperature. A slight excess of the ketone ensures the reaction proceeds to completion.
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.
-
Causality Insight: Refluxing provides the necessary activation energy for the[3][3]-sigmatropic rearrangement, which is the rate-determining step in the Fischer synthesis. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. This precipitates the crude product.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). This step is critical to remove the acetic acid catalyst.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any residual salts.
-
-
Purification:
-
The crude product is best purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Alternatively, for higher purity, recrystallization from a suitable solvent system like ethanol/water can be employed.
-
-
Drying and Yield: Dry the purified product under vacuum at 40 °C to yield the final 2,3,3-Trimethyl-3H-benzo[g]indole as a crystalline powder.
Characterization Protocol
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. This protocol ensures a self-validating system where spectroscopic data corroborates the expected molecular structure.
Step-by-Step Methodology:
-
Purity Analysis (HPLC):
-
Dissolve a small sample (~1 mg) in 1 mL of acetonitrile.
-
Inject onto a C18 reverse-phase HPLC column.
-
Elute with an isocratic or gradient mobile phase (e.g., acetonitrile:water).
-
Monitor the eluent with a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
A single sharp peak indicates high purity. Purity can be quantified as ≥ 98% by area percentage.[3]
-
-
Structural Elucidation (NMR Spectroscopy):
-
Prepare a sample by dissolving 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: Look for singlets corresponding to the three methyl groups (two equivalent at C3, one at C2) and a series of multiplets in the aromatic region corresponding to the protons on the fused naphthalene ring system.
-
Expected ¹³C NMR Signals: Expect signals for the quaternary carbons (C2 and C3), the methyl carbons, and the aromatic carbons of the benzo[g]indole core.
-
-
Functional Group Identification (FT-IR Spectroscopy):
-
Acquire an FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Key Vibrational Bands: Identify C-H stretching vibrations from the aromatic and aliphatic (methyl) groups, C=C and C=N stretching vibrations within the aromatic and imine systems, and characteristic fingerprint region absorptions.[11][12]
-
-
Molecular Weight Confirmation (Mass Spectrometry):
-
Analyze a dilute solution of the sample via Electrospray Ionization (ESI) or another soft ionization technique.
-
Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (209.29).
-
Visualization of Workflows
Caption: High-level workflow for the synthesis and purification of 2,3,3-Trimethyl-3H-benzo[g]indole.
Part 3: Chemical Reactivity and Applications
The chemical nature of 2,3,3-Trimethyl-3H-benzo[g]indole makes it a versatile building block.[3] The imine functionality and the electron-rich aromatic system are the primary sites of reactivity.
-
Reactivity at the Imine Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated in acidic media or alkylated to form quaternary indolium salts. These salts are often highly colored and are key intermediates in the synthesis of cyanine dyes.
-
Electrophilic Aromatic Substitution: The fused benzene rings are susceptible to electrophilic substitution reactions, such as nitration or halogenation, although the reaction conditions must be carefully controlled to avoid side reactions. The positions of substitution will be directed by the existing ring system.
-
Applications in Materials and Life Sciences:
-
Organic Electronics: Its rigid, planar structure and conjugated π-system are desirable for charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[3]
-
Fluorescent Probes: The extended aromatic system gives rise to intrinsic fluorescence. This property can be exploited by using the molecule as a core scaffold for developing fluorescent probes for biochemical assays, enabling sensitive tracking of cellular processes.[3]
-
Drug Development Scaffold: As a member of the indole family, this compound is of significant interest in medicinal chemistry.[1][13] The benzo[g]indole core can be functionalized to create libraries of new chemical entities for screening against various biological targets, including protein kinases and receptors implicated in cancer and inflammatory diseases.[2][3][13]
-
Caption: Reactivity pathways and major applications of the 2,3,3-Trimethyl-3H-benzo[g]indole scaffold.
Part 4: Safety, Handling, and Storage
Proper handling of 2,3,3-Trimethyl-3H-benzo[g]indole is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified with GHS hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2 - 8 °C.[3]
Conclusion
2,3,3-Trimethyl-3H-benzo[g]indole is a heterocyclic compound of significant academic and industrial interest. Its well-defined physicochemical properties, combined with its versatile reactivity, make it a valuable building block in fields ranging from materials science to medicinal chemistry. The robust protocols for its synthesis and characterization outlined in this guide provide a solid foundation for researchers to confidently produce, verify, and utilize this compound in their work. As the demand for novel functional materials and complex drug scaffolds continues to grow, the importance of understanding and exploiting the properties of molecules like 2,3,3-Trimethyl-3H-benzo[g]indole will undoubtedly increase.
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